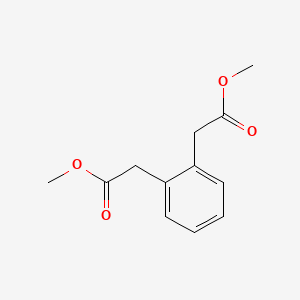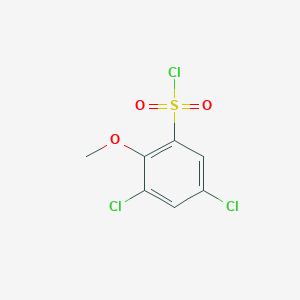
Phosphonium, pentadecyltriphenyl-, bromide
Vue d'ensemble
Description
Phosphonium, pentadecyltriphenyl-, bromide is a type of phosphonium salt. Phosphonium describes polyatomic cations with the chemical formula PR+4, where R is a hydrogen or an alkyl, aryl, or halide group . These cations have tetrahedral structures . The salts are generally colorless or take the color of the anions .
Synthesis Analysis
Phosphonium compounds are produced by alkylation of organophosphines . For example, the reaction of triphenylphosphine with methyl bromide gives methyltriphenylphosphonium bromide . The methyl group in such phosphonium salts is mildly acidic, with a pKa estimated to be near 15 .Molecular Structure Analysis
Phosphonium cations have tetrahedral structures . The structure of phosphonium compounds is influenced by the steric bulk of the ylide . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis
Phosphonium-based ionic liquids (PILs) have been used in various chemical processes . They have been used as stabilizers for the formation of metal nanoparticles of small catalytically active size with a narrow size distribution . In addition, palladium nanoparticles exhibited exceptional stability: the presence of phosphonium salts prevented agglomeration and precipitation during the catalytic reaction .Physical And Chemical Properties Analysis
Phosphonium-based ionic liquids (PILs) have more thermal and chemical stability than other reported ionic liquids . They have been used in various applications due to their thermal stability, beneficial for high-temperature operation .Applications De Recherche Scientifique
Antibacterial and Antiviral Applications
A novel cationic polyacrylamide containing butyltriphenylphosphonium bromide demonstrated both antibacterial and antiviral activities, making it a potential intensifier in hygiene products and water treatment processes (Xue et al., 2014).
Influence on Molecular Structures
The crystal structures of triphenyl(pentafluorobenzyl)phosphonium salts revealed the significant role of anion size in determining the molecular structure of these compounds, demonstrating the potential for designing materials with specific electronic properties (Giese et al., 2013).
Chemical Analysis and Detection
S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate bromide was developed as a derivatizing agent for alcohols, aldehydes, and ketones, enhancing their detection by liquid chromatography/electrospray mass spectrometry (Barry et al., 2003).
Deep Eutectic Solvents
Phosphonium salts, including those similar to pentadecyltriphenylphosphonium bromide, were used to create deep eutectic solvents with diverse physical properties, suggesting applications in green chemistry and industrial processes (Alomar et al., 2013).
Solvent-Free Synthesis
The high-energy ball-milling technique enabled the solvent-free synthesis of phosphonium salts, offering an environmentally friendly alternative to traditional synthesis methods (Balema et al., 2002).
Catalytic Applications
Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide was synthesized as a green ionic liquid catalyst, demonstrating its efficacy in organic synthesis, which could potentially reduce the environmental impact of chemical processes (Karami et al., 2019).
Antimicrobial Activity of Carboxylate Derivatives
Carboxylate phosphabetaines derivatives showed broad-spectrum antimicrobial activity, indicating their potential use in medical and health-related applications (Galkina et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Phosphonium compounds, including tri-phenyl alkyl phosphonium derivatives, have shown promising biocidal and anti-biofilm effects in vitro . They have been used in the synthesis of novel compounds of this class . There is a growing interest in their use in various applications, including the treatment of chronic infections and device-associated diseases sustained by biofilm-producing multidrug-resistant bacteria .
Propriétés
IUPAC Name |
pentadecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33;/h14-22,24-29H,2-13,23,30H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHIUXFFPSVTOY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439140 | |
| Record name | Phosphonium, pentadecyltriphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, pentadecyltriphenyl-, bromide | |
CAS RN |
1944-80-5 | |
| Record name | Phosphonium, pentadecyltriphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)
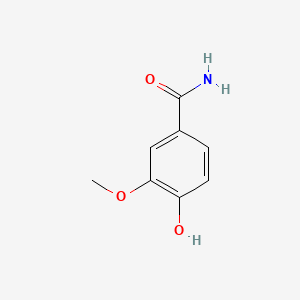
![2,4-dinitro-N-[(Z)-1-phenylpropan-2-ylideneamino]aniline](/img/structure/B3049023.png)
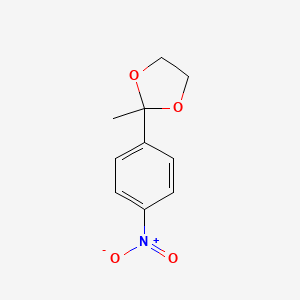
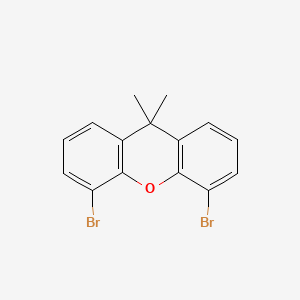
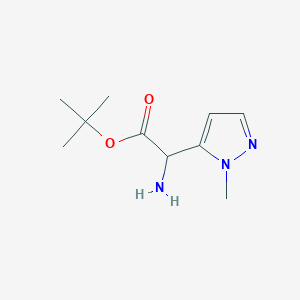
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3049029.png)
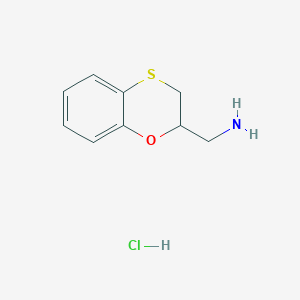


![2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B3049040.png)
![1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B3049041.png)
